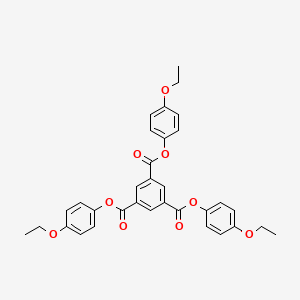
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes three ethoxyphenyl groups attached to a benzene-1,3,5-tricarboxylate core
Vorbereitungsmethoden
The synthesis of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate typically involves a multi-step process. One common method includes the esterification of benzene-1,3,5-tricarboxylic acid with 4-ethoxyphenol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of ester bonds between the carboxyl groups and ethoxyphenyl groups.
Substitution Reactions: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Common reagents for these reactions include strong acids or bases for esterification and substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate has several scientific research applications:
Materials Science: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industrial Applications: Employed in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate involves its ability to form stable ester bonds and undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in materials science, the compound’s ability to form cross-linked networks enhances the mechanical properties of polymers .
Vergleich Mit ähnlichen Verbindungen
Tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxyl groups instead of ethoxy groups.
1,3,5-Tris(4-ethynylphenyl)benzene: Contains ethynyl groups, which provide different reactivity and applications.
1,3,5-Triphenylbenzene: Lacks the ethoxy groups, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
915289-17-7 |
|---|---|
Molekularformel |
C33H30O9 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
tris(4-ethoxyphenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C33H30O9/c1-4-37-25-7-13-28(14-8-25)40-31(34)22-19-23(32(35)41-29-15-9-26(10-16-29)38-5-2)21-24(20-22)33(36)42-30-17-11-27(12-18-30)39-6-3/h7-21H,4-6H2,1-3H3 |
InChI-Schlüssel |
KIPYNPVQPLMNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCC)C(=O)OC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
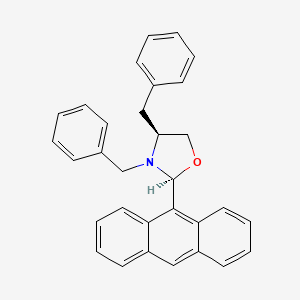


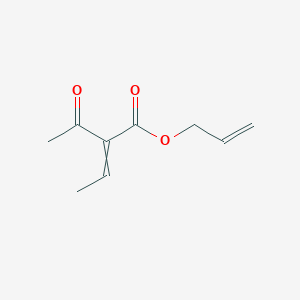
![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
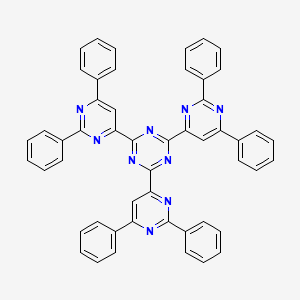
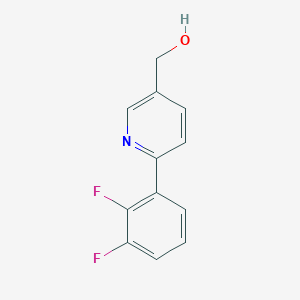
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
